Fluazuron

Übersicht

Beschreibung

Fluazuron is an insect growth regulator belonging to the class of benzoylphenyl urea derivatives. It functions as a chitin synthesis inhibitor, specifically interfering with chitin formation in ticks during engorgement, molting, and hatching . This compound is primarily used for tick control in beef cattle and is applied topically as a pour-on treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Fluazuron beinhaltet die Verwendung von 2,6-Difluorbenzamid als Initiator. Der Syntheseprozess umfasst mehrere Schritte, wie z. B. die Reaktion von 2,6-Difluorbenzamid mit Oxalylchlorid zur Bildung eines Zwischenprodukts, gefolgt von der Reaktion mit 3-Chlor-5-Trifluormethyl-2-pyridinyloxy-4-Chlorphenylamin . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Reaktionszeiten, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung großtechnischer chemischer Reaktoren hergestellt, bei denen die Reaktionsbedingungen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Toluol und Methylenchlorid sowie Reagenzien wie Kaliumcarbonat und Oxalylchlorid . Das Endprodukt wird durch Filtration und Rekristallisationstechniken gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fluazuron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von hydroxylierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um Amin-Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Austauschs von Halogenatomen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxyliertes this compound, Amin-Derivate und verschiedene substituierte this compound-Verbindungen .

Wissenschaftliche Forschungsanwendungen

Ectoparasitic Control in Livestock

Fluazuron is predominantly employed to manage tick populations in cattle. It functions as an insect growth regulator, disrupting the development of ectoparasites such as ticks and preventing them from maturing into reproductive adults.

Case Study: Efficacy in Cattle

A study conducted in Fusagasugá, Colombia, evaluated the effectiveness of this compound on tick populations in grazing cattle. The research involved administering one or two applications of this compound to groups of crossbred heifers. Results indicated that this compound provided significant protection against ticks for at least seven weeks post-treatment. In evaluations conducted two and four weeks after treatment, no ticks were found on treated animals, while untreated controls showed substantial infestations .

| Treatment Group | Tick Count (Week 2) | Tick Count (Week 4) | Tick Count (Week 9) |

|---|---|---|---|

| Group 1 (this compound) | 0 | 0 | <10 |

| Group 2 (this compound) | 0 | 0 | <10 |

| Group 3 (Control) | 33 | High Infestation | High Infestation |

Pharmacokinetics and Residue Studies

This compound's pharmacokinetics have been extensively studied to understand its absorption, distribution, metabolism, and excretion in cattle. After administration, this compound is absorbed into the bloodstream, with a half-life of approximately 78 days. It is predominantly stored in fat tissues and is minimally metabolized .

Tissue Residue Depletion Studies

Research involving radiolabeled this compound demonstrated that over 90% of the residues found in tissues were unchanged this compound. This finding highlights its low metabolic rate in cattle compared to other species like rats .

| Time Post-Treatment | Residue Level in Fat (%) |

|---|---|

| 6 weeks | High |

| 12 weeks | Moderate |

| 16 weeks | Low |

Broader Agricultural Applications

Beyond livestock management, this compound's role as an insect growth regulator makes it a potential candidate for broader agricultural pest control strategies. Its specificity towards target pests reduces the risk of non-target species being affected compared to conventional pesticides.

Insect Growth Regulation

This compound has shown effectiveness against various life stages of insects and arachnids by inhibiting chitin synthesis during molting processes. This mechanism can be beneficial in integrated pest management systems aimed at reducing reliance on more harmful chemical pesticides.

Wirkmechanismus

Fluazuron exerts its effects by inhibiting chitin synthesis in ticks. Chitin is a crucial component of the tick’s exoskeleton, and its inhibition leads to impaired development and molting. The compound targets enzymes involved in the final stages of chitin synthesis, disrupting the formation of the exoskeleton and ultimately leading to the death of the tick .

Vergleich Mit ähnlichen Verbindungen

Fluazuron ist einzigartig unter den Chitin-Synthese-Inhibitoren aufgrund seiner spezifischen Wirkung auf Zecken. Ähnliche Verbindungen umfassen:

Diflubenzuron: Ein weiteres Benzoylphenylharnstoff-Derivat, das als Insektenwachstumsregler verwendet wird.

Lufenuron: Ein Chitin-Synthese-Inhibitor, der zur Flohbekämpfung bei Haustieren verwendet wird.

Hexaflumuron: Wird zur Termitenbekämpfung verwendet, ebenfalls ein Chitin-Synthese-Inhibitor.

This compound zeichnet sich durch seine hohe Wirksamkeit bei der Kontrolle von Zeckenpopulationen bei Rindern und seine spezifische Anwendung als Gussbehandlung aus .

Biologische Aktivität

Fluazuron is an insect growth regulator (IGR) primarily used as an ectoparasiticide in veterinary medicine, particularly for the control of ticks in cattle. Its mode of action involves the inhibition of chitin synthesis, which is crucial for the development and molting of arthropods. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, toxicological data, and case studies.

Pharmacokinetics

This compound is administered primarily through topical application (pour-on) in livestock. Studies have shown that after administration, a significant portion of the compound is excreted via feces, with minimal amounts found in urine. The absorption and excretion rates are consistent across different sexes. Key findings include:

- Absorption : this compound is rapidly absorbed into the bloodstream, with peak plasma concentrations observed shortly after administration.

- Distribution : The highest residue levels are found in adipose tissues, with lower concentrations in liver, kidney, muscle, and brain tissues .

- Elimination : The compound has a slow elimination rate, with half-lives varying from 4.5 to 5.5 weeks across different tissues .

Table 1: Residue Levels in Tissues Post-Administration

| Tissue | Residue Level (mg/kg) |

|---|---|

| Adipose | 12-18 |

| Liver | 1.3 |

| Kidney | 0.84 |

| Muscle | 0.39 |

| Brain | 0.20 |

Toxicological Profile

This compound's toxicity has been assessed through various studies to determine its lethal dose (LD50) and potential side effects on non-target species.

- LD50 Values : The oral LD50 for this compound has been established at approximately 19.544 mg/kg in Rhipicephalus sanguineus nymphs, indicating moderate toxicity . In guinea pigs, effective doses have shown complete efficacy against Amblyomma sculptum larvae without significant adverse effects .

Table 2: LD50 Values for this compound

| Species | LD50 (mg/kg) |

|---|---|

| Rhipicephalus sanguineus | 19.544 |

| Guinea pigs | Not specified |

Biological Effects on Target Species

This compound exhibits significant biological effects on target arthropod species:

- Efficacy Against Ticks : In controlled studies, this compound demonstrated a 100% efficacy rate against Amblyomma sculptum larvae when administered at a dose of 10 mg/kg .

- Impact on Engorged Females : Research indicated that this compound affects the reproductive parameters of engorged females of Rhipicephalus microplus, leading to reduced egg production and viability .

Case Studies

Case Study 1: Efficacy in Cattle

A study evaluated this compound's effectiveness in controlling tick infestations in beef cattle. The compound was administered at a dose of 1.5 mg/kg body weight via pour-on application. Results showed a significant reduction in tick populations within two weeks post-treatment, indicating its utility as an effective ectoparasiticide in livestock management.

Case Study 2: Immunotoxicity Assessment

A recent investigation highlighted potential immunotoxic effects of this compound, revealing that it may cause genotoxicity through chromatin rearrangement and specifically reduce CD8 T lymphocyte populations . This raises concerns about its long-term use and necessitates further research into its safety profile for both target and non-target species.

Eigenschaften

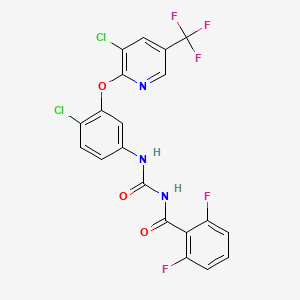

IUPAC Name |

N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWNVPAUWYHLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046556 | |

| Record name | Fluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-58-7 | |

| Record name | Fluazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazuron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fluazuron belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators (IGRs). Specifically, this compound disrupts the formation of chitin [, ], a vital component of insect exoskeletons, during tick engorgement, molting, and hatching []. This disruption ultimately leads to the death of the insect.

A: this compound primarily affects the larval and nymphal stages of ticks [, , ] by disrupting the molting process. It also exhibits high efficacy against adult female ticks, significantly reducing their egg production [, ].

A: Yes, this compound treatment can lead to noticeable morphological changes in ticks. Studies have observed smaller hypostomes and chelicerae, poorly sclerotized scutum, fewer sensilla and pores, and damage to various other chitinous structures []. These malformations can hinder the tick's ability to feed, develop, and reproduce.

A: this compound demonstrates high efficacy against several tick species, including Rhipicephalus (Boophilus) microplus [, , ], Rhipicephalus sanguineus [], and Rhipicephalus decoloratus []. Studies highlight its long-lasting effects, protecting cattle from tick infestations for extended periods [, ].

A: Preliminary in silico and in vitro studies indicate that this compound might act as a potential inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. This receptor plays a role in bladder cancer progression, and this compound demonstrated antiproliferative effects in human bladder cancer cell lines []. Further research is needed to explore its potential as an anticancer drug.

A: While this compound has been considered a reliable acaricide for some time, recent studies have reported emerging resistance in certain regions [, ]. The prevalence and mechanisms of this resistance are being investigated.

A: Alarmingly, studies in Brazil have detected resistance to all existing classes of acaricides, including this compound, in a single isolate of Rhipicephalus microplus []. This highlights the pressing need for new acaricides and alternative tick control strategies.

A: Several factors contribute to acaricide resistance, including the extensive and often inappropriate use of these chemicals []. Incorrect dosage estimation and a lack of understanding regarding withdrawal periods can exacerbate resistance development [].

A: Following topical or subcutaneous administration in cattle, this compound is slowly absorbed and eliminated from the body [, ]. It is primarily excreted unchanged in feces and urine [].

A: this compound exhibits a long half-life in cattle, ranging from 12 to 56 hours depending on the route of administration and the specific pharmacokinetic parameter studied [, ].

A: Yes, studies comparing subcutaneous and topical administration routes have shown differences in the absorption rate and plasma concentration profiles of this compound [, ].

A: this compound residues can persist in animal tissues, particularly fat, for extended periods []. This raises concerns about potential residues in meat and milk products. Proper withdrawal periods and adherence to regulatory guidelines are crucial to ensure food safety.

A: Yes, studies have shown that this compound can be transferred through milk to suckling calves []. This highlights the importance of considering the potential exposure of calves when treating lactating cows with this compound.

A: While this compound is generally considered safe for livestock, accidental exposure in humans raises concerns about potential toxicological effects. Research suggests possible genotoxicity and immunotoxic effects, including a reduction in CD8 T lymphocyte counts and interferon gamma production [].

A: this compound is commercially available in various formulations, including pour-on solutions [, , ] and injectable solutions [, ]. These formulations allow for different application methods and may influence the drug's pharmacokinetics.

A: High-performance liquid chromatography (HPLC) with UV or MS/MS detection is commonly employed to quantify this compound in various matrices, including plasma, tissues [], and even environmental samples [].

A: Yes, recent research has focused on developing ultra-high-performance liquid chromatography (UHPLC) methods for this compound quantification in bovine tissues []. These methods offer improved sensitivity and reduced analysis time compared to traditional HPLC methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.